molecular formula C29H36O11 B1215025 Labriformidin

Labriformidin

Cat. No.: B1215025
M. Wt: 560.6 g/mol
InChI Key: WSTYKMSHUMUSAY-HBXZBPGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labriformidin is a bioactive compound structurally characterized by its reactive site associated with EC number 5.3.3.-, which is critical for its interaction with biological targets such as ATP1A, a protein involved in cardiac muscle contraction and adrenergic signaling in cardiomyocytes .

Properties

Molecular Formula

C29H36O11

Molecular Weight

560.6 g/mol

IUPAC Name

(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-4,22-dione

InChI

InChI=1S/C29H36O11/c1-12-6-18(30)29(35)24(37-12)38-16-8-14-9-19-28(40-19)22(25(14,2)10-17(16)39-29)21(32)23(33)26(3)15(4-5-27(26,28)34)13-7-20(31)36-11-13/h7,12,14-17,19,21-22,24,32,34-35H,4-6,8-11H2,1-3H3/t12-,14-,15-,16-,17-,19+,21+,22-,24+,25+,26+,27-,28+,29+/m1/s1

InChI Key

WSTYKMSHUMUSAY-HBXZBPGDSA-N

SMILES

CC1CC(=O)C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3C[C@@H]4C[C@H]5[C@]6(O5)[C@@H]([C@]4(C[C@H]3O2)C)[C@@H](C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Labriformidin, Digoxin, and Lanatoside C share the same reactive site (EC 5.3.3.-), as indicated by a NICEdrug reactive site identity score of D=1 . However, differences emerge in the peripheral substructures:

  • Lanatoside C contains an additional benzenehexol ring and ester group, contributing 8 more carbon atoms and 6 more oxygen atoms compared to Digoxin .
  • This compound exhibits a slightly divergent substructure in the layers surrounding the reactive site, resulting in a reduced NICEdrug neighborhood similarity score (E<1 ) compared to Digoxin and Lanatoside C .
Table 1: Structural and Functional Comparison
Parameter This compound Digoxin Lanatoside C
Reactive Site (D) 1 (EC 5.3.3.-) 1 (EC 5.3.3.-) 1 (EC 5.3.3.-)
Neighborhood Similarity (E) <1 1 1
Key Structural Features Undescribed peripheral groups Lactone ring, sugar moieties Benzenehexol ring, ester group
Target Protein ATP1A (hypothesized) ATP1A ATP1A
Therapeutic Pathways Cardiac contraction (inferred) Cardiac contraction, adrenergic signaling Cardiac contraction, adrenergic signaling

Implications of Structural Differences

The NICEdrug score analysis employs a layer-based system, expanding from the reactive site (Layer 0) to seven bonds away (Layer 7). While this compound matches Digoxin and Lanatoside C in the reactive site (Layer 0), deviations in outer layers (e.g., substituents or ring structures) may alter:

  • Pharmacokinetics : Additional functional groups in Lanatoside C (e.g., ester groups) may enhance solubility or metabolic stability compared to this compound .

Mechanistic and Functional Insights

Bioisosteric Replacements

Minor structural changes, such as bioisosteric substitutions (e.g., hydrogen to fluorine), can preserve biological activity while altering physicochemical properties . This compound’s structural divergence from Digoxin and Lanatoside C in peripheral layers may represent such substitutions, though experimental validation is needed.

Target Pathway Overlaps

All three compounds are hypothesized to act on cardiac pathways via ATP1A inhibition, which regulates ion transport in cardiomyocytes .

  • Potency : Lower similarity may correlate with reduced binding efficiency.
  • Selectivity : Altered substructures might minimize off-target effects compared to Digoxin, which has a narrow therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Labriformidin
Reactant of Route 2
Labriformidin

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